![molecular formula C19H23BrClN3OS2 B2551031 5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1052537-97-9](/img/structure/B2551031.png)
5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of brominated aromatic compounds typically involves the use of bromine or brominated intermediates. For example, in the synthesis of N-hydroxy-5-bromophenyl-2-carboxamidine, 4-bromoxynil is reacted with hydroxylamine hydrochloride in a sodium carbonate solution . Similarly, 5-bromoindazole-3-carboxylic acid methylester is used as a starting material for the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, with subsequent reactions including N1-arylation and conversion to diethylamide . These methods suggest that the synthesis of the compound would likely involve brominated intermediates and specific reagents to introduce the dimethylamino and dimethylbenzothiazolyl groups.
Molecular Structure Analysis
The molecular structures of brominated compounds are often characterized by X-ray crystallography, as seen in the papers . The crystal structures reveal information about the bond lengths, angles, and overall geometry of the molecules. For instance, the benzene ring in N-hydroxy-5-bromophenyl-2-carboxamidine is not coplanar with the oxime groups . In the case of the compound , similar analysis would likely show the spatial arrangement of the bromine, dimethylamino, and dimethylbenzothiazolyl groups, which can affect its reactivity and interactions.
Chemical Reactions Analysis
The reactivity of brominated compounds can be inferred from their interactions in the crystal and their behavior in subsequent reactions. For example, the title compound in forms intramolecular C-H…N hydrogen bonds and intermolecular C-H…O hydrogen bonds, as well as π…π stacking interactions. These interactions can influence the reactivity of the compound , particularly in how the bromine atom might undergo substitution reactions or participate in the formation of hydrogen bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds, such as solubility, melting point, and reactivity, are often related to their molecular structure. The presence of a bromine atom can increase the molecular weight and influence the compound's polarity. The papers do not provide specific physical properties for the compounds studied, but similar analyses would be required to fully understand the properties of "5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride."
科学的研究の応用
Synthetic Routes and Derivative Creation
The synthesis of related thiophene derivatives often involves multi-step reactions that could be indicative of the methods used to synthesize or modify 5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride. For example, the creation of arotinolol hydrochloride through a sequence of reactions starting from thiophene showcases the complexity and the potential pharmacological applications of thiophene derivatives (L. Hongbin et al., 2011). Similarly, studies on the condensation of bromo- or chloro-2-chloromethylbenzo[b]thiophen with various amines to produce 2-aminomethylbenzo[b]thiophen derivatives indicate the versatility of thiophene compounds in generating structurally diverse libraries, which could be applicable to the compound of interest (N. Chapman et al., 1968).
Antioxidant and Pharmacological Activity
The evaluation of antioxidant properties in newly synthesized thiophene derivatives, such as the study on 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, provides a framework for understanding how thiophene derivatives could be explored for their potential biological activities. These studies have laid the groundwork for assessing structure-activity relationships and the impact of different substituents on pharmacological efficacy (M. Queiroz et al., 2007).
特性
IUPAC Name |
5-bromo-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3OS2.ClH/c1-12-6-7-14-17(13(12)2)21-19(26-14)23(11-5-10-22(3)4)18(24)15-8-9-16(20)25-15;/h6-9H,5,10-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPHDGJKYCKSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(S3)Br)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

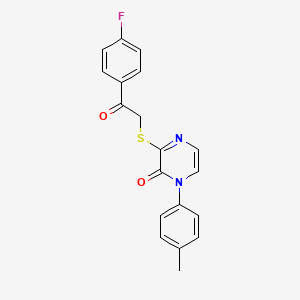
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)
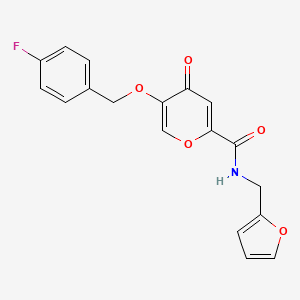
![7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2550956.png)
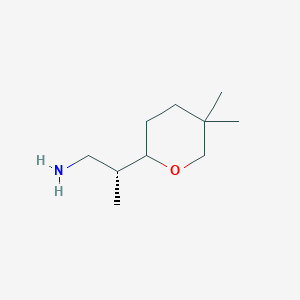
![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2550959.png)
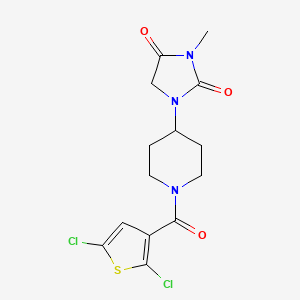

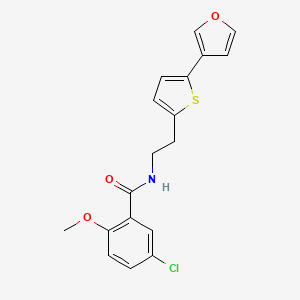

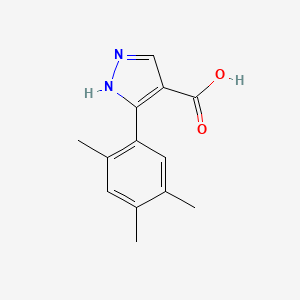
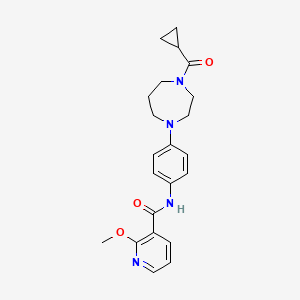
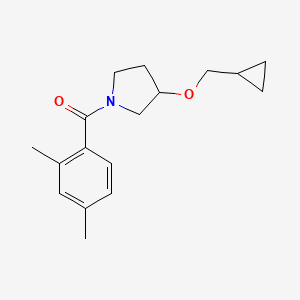
![Methyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2550971.png)